molecular formula C20H19N5O3 B2602353 2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380189-81-9

2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2602353
CAS No.: 2380189-81-9
M. Wt: 377.404
InChI Key: RXTPAODNLRRNKA-UHFFFAOYSA-N
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Description

2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of pyridazine and azetidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring, which can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under basic conditions.

    Coupling Reactions: The final step involves coupling the pyridazine and azetidine rings through a carbonylation reaction, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Biological Research: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industrial Applications: It could be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, such as kinases or G-protein coupled receptors. The pathways involved might include those regulating cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

Uniqueness

2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of pyridazine and azetidine rings, which is not commonly found in other compounds. This unique structure may confer specific biological activities or chemical reactivity that is not present in similar compounds .

Properties

IUPAC Name

2-[1-(6-ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-2-28-18-10-8-17(21-22-18)20(27)24-12-15(13-24)25-19(26)11-9-16(23-25)14-6-4-3-5-7-14/h3-11,15H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTPAODNLRRNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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